Amidosulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Herbicide Mode of Action:

Researchers have employed amidosulfuron to study the mechanisms by which herbicides work at the cellular and molecular levels. This research helps scientists develop more targeted and efficient herbicides, potentially reducing their environmental impact. For instance, a study published in the Journal of Agricultural and Food Chemistry investigated how amidosulfuron disrupts the biosynthesis of essential amino acids in targeted weeds, leading to their death [].

Development of Herbicide Resistance:

The widespread use of herbicides can lead to the development of resistance in weeds. Studying how weeds develop resistance to amidosulfuron helps researchers develop strategies to manage resistance and maintain the effectiveness of this herbicide. A research article published in Pest Management Science explored the mechanisms employed by certain weed biotypes to resist amidosulfuron, paving the way for the development of alternative weed control methods [].

Environmental Fate and Degradation:

Researchers are also interested in understanding the environmental fate and degradation of amidosulfuron. This knowledge is crucial for assessing its potential impact on the environment and developing strategies to minimize any negative effects. A study published in the Environmental Science and Pollution Research journal investigated the photodegradation of amidosulfuron in water, identifying potential breakdown products and their persistence in the environment [].

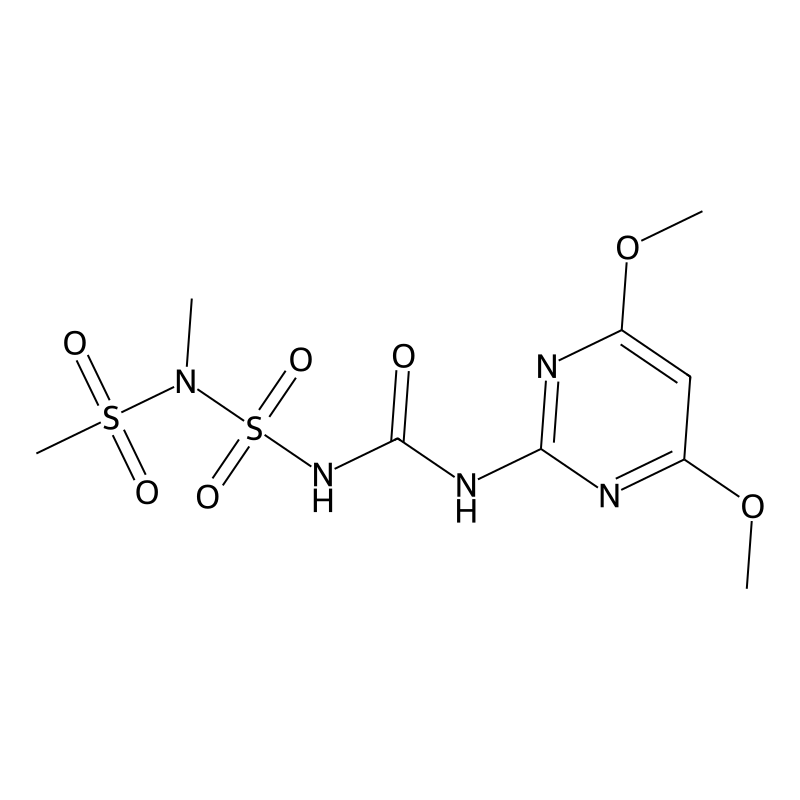

Amidosulfuron is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling broadleaf weeds in various crops. Its chemical structure features a pyrimidinyl moiety and a sulfonylurea group, which contribute to its herbicidal activity. The compound inhibits the enzyme acetohydroxyacid synthase, crucial for the biosynthesis of branched-chain amino acids in plants, leading to growth inhibition and eventual plant death. This herbicide is particularly effective against species such as cleavers (Galium aparine) and is absorbed mainly through the foliage .

Amidosulfuron acts by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants []. ALS is a critical enzyme for the biosynthesis of branched-chain amino acids, essential for plant growth and development. Inhibition of ALS disrupts amino acid synthesis, leading to stunted growth and ultimately death of the targeted weeds [].

Amidosulfuron is considered slightly hazardous (WHO hazard class III) []. While it has low acute toxicity to mammals (oral and dermal LD50 > 5000 mg/kg) [], it can cause skin and eye irritation.

Precautions are necessary during handling and application to avoid inhalation, ingestion, and skin contact. Always follow recommended safety practices and wear appropriate personal protective equipment (PPE) when working with Amidosulfuron [].

The biological activity of amidosulfuron primarily revolves around its role as an herbicide. Research indicates that it significantly reduces photosynthetic rates and alters chlorophyll content in treated plants. Symptoms of exposure include chlorosis and stunted growth, with cellular changes such as the formation of autophagic vacuoles in tapetal cells and microspores. These effects lead to male sterility in certain plant species, highlighting its potential use as a gametocide . Additionally, transcriptomic analyses reveal that amidosulfuron affects multiple metabolic pathways, including carbohydrate and lipid metabolism .

Amidosulfuron can be synthesized through various chemical processes. One common method involves the reaction of specific starting materials under controlled conditions. For instance, acetonitrile is distilled off from a mixture, followed by the addition of water and adjustment of pH using hydrochloric acid to facilitate product formation. The detailed synthesis process includes multiple steps to ensure the purity and yield of the final compound .

The primary application of amidosulfuron is in agriculture as a selective herbicide for controlling various weed species in crops such as winter rapeseed. Its systemic nature allows it to move throughout the plant, effectively targeting both foliage and roots. Additionally, its ability to induce male sterility makes it a candidate for use in hybrid seed production .

Studies have shown that amidosulfuron's interaction with plant systems can lead to significant physiological changes. For instance, it has been observed to up-regulate ethylene-responsive transcription factors and alter the release rate of ethylene in treated plants. These interactions suggest that amidosulfuron not only inhibits growth but also modifies hormonal pathways critical for plant development . Furthermore, its degradation products may also exhibit biological activity, necessitating further investigation into their ecological impacts.

Amidosulfuron shares structural similarities with other herbicides within the sulfonylurea class. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Amidosulfuron | Sulfonylurea | Inhibits acetohydroxyacid synthase | Induces male sterility |

| Imazethapyr | Imidazolinone | Inhibits acetolactate synthase | Broad-spectrum activity |

| Chlorimuron-ethyl | Sulfonylurea | Inhibits acetohydroxyacid synthase | Used mainly in soybean crops |

| Tribenuron-methyl | Sulfonylurea | Inhibits acetohydroxyacid synthase | Effective against specific broadleaf weeds |

Amidosulfuron's unique ability to induce male sterility distinguishes it from other herbicides within its class, making it particularly valuable for hybrid seed production while maintaining effective weed control capabilities .

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the primary enzymatic target of amidosulfuron. AHAS catalyzes the first step in branched-chain amino acid (BCAA) biosynthesis, converting pyruvate to acetolactate in a thiamine diphosphate (ThDP)-dependent reaction [1] [3]. Amidosulfuron binds to the catalytic subunit of AHAS, forming a stable enzyme-inhibitor complex that blocks substrate access.

Crystallographic studies of Arabidopsis thaliana AHAS complexed with amidosulfuron (PDB ID: 8ET5) reveal critical structural interactions [2]. The herbicide occupies the substrate funnel, forming hydrogen bonds with Arg246 and Arg279 residues (Figure 1A). Unlike other sulfonylureas, amidosulfuron lacks a second aromatic ring, relying instead on a sulfonyl bridge to stabilize binding [2]. This unique configuration reduces binding affinity (K~i~ = 4.2 μM) [2] compared to analogues like chlorimuron ethyl (K~i~ = 74.7 nM) [5], yet maintains herbicidal potency through accumulative inhibition.

Table 1: Binding affinities of AHAS inhibitors

| Herbicide | K~i~ (μM) | Target Residues |

|---|---|---|

| Amidosulfuron | 4.2 | Arg246, Arg279, Gly245 [2] [3] |

| Bispyribac | 0.041 | Trp574, Pro197 [5] |

| Imazaquin | 18,500 | Asp376, Glu375 [5] |

Accumulative inhibition occurs as amidosulfuron promotes ThDP modification into a peracetate adduct, irreversibly inactivating AHAS over time [2]. This time-dependent mechanism compensates for its moderate K~i~, enabling sustained suppression of BCAA synthesis.

Interference with Branched-Chain Amino Acid Biosynthesis

By inhibiting AHAS, amidosulfuron disrupts the biosynthesis of valine, leucine, and isoleucine—amino acids critical for protein synthesis and chloroplast function. Depletion of these BCAAs triggers cascading metabolic failures:

- Chloroplast Degeneration: AHAS inhibition reduces BCAA availability for chloroplast membrane proteins, leading to thylakoid disassembly [1]. Transcriptomic analyses show downregulation of FLA20 (a chloroplast-localized fasciclin-like arabinogalactan protein) and ALA6 (a P-type ATPase involved in chloroplast ion transport) [1].

- Energy Crisis: BCAA scarcity impairs mitochondrial electron transport chain components, decreasing ATP production. Physiological assays reveal a 40% reduction in leaf soluble sugar content and 32% lower pyruvate levels in treated Brassica napus [1].

- Autophagy Induction: Deprived of BCAAs, plants activate autophagy pathways. Upregulation of ATG8A (autophagy-related protein 8A) correlates with vacuolar degradation of tapetal cells and microspores, causing male sterility [1].

Biochemical Pathways and Binding Mechanisms

Amidosulfuron's herbicidal activity unfolds through a multi-stage biochemical cascade:

Initial Binding Phase

The herbicide enters AHAS's active site, displacing the ThDP-coordinated pyruvate. Molecular dynamics simulations show that the sulfonylurea moiety interacts with the enzyme's regulatory domain, inducing conformational changes that prevent catalytic turnover [3].

Accumulative Inhibition

Over hours, amidosulfuron facilitates ThDP oxidation by molecular oxygen, generating a peracetate-ThDP adduct (Figure 1B) [2]. This modified cofactor cannot participate in decarboxylation, rendering AHAS permanently inactive. Kinetic studies demonstrate a time-dependent inhibition rate (k~3~ = 0.022 min⁻¹) [5], explaining the delayed phytotoxicity observed in field applications.

Transcriptomic Consequences

RNA-seq analysis of amidosulfuron-treated rapeseed reveals 343 differentially expressed genes [1]. Key downregulated targets include:

- PAIR1 (meiotic chromosome pairing)

- SDS (synaptonemal complex assembly)

- UGE1 (UDP-glucose 4-epimerase for cell wall polysaccharides)

These transcriptional changes correlate with cytological abnormalities: collapsed tapetal plastids, autophagic vacuoles in microspores, and disrupted pollen wall formation [1].

Comparative Analysis with Other ALS-Inhibiting Herbicides

Amidosulfuron exhibits distinct properties among the five AHAS inhibitor families (sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinyl-thiobenzoates, and sulfonylamino-carbonyl-triazolinones):

Table 2: Kinetic parameters of AHAS inhibitors

| Herbicide Class | Representative | K~i~ (nM) | k~iapp~ (min⁻¹) |

|---|---|---|---|

| Sulfonylurea | Amidosulfuron | 4,200 | 0.32 |

| Imidazolinone | Imazaquin | 18,500,000 | 0.87 |

| Triazolopyrimidine | Flumetsulam | 12 | 0.45 |

- Structural Flexibility: Unlike rigid bis-heteroaryl sulfonylureas, amidosulfuron's single-ring system allows better adaptation to AHAS mutations (e.g., S653T) [2]. This mitigates resistance development compared to imidazolinones.

- Oxygen Dependency: Accumulative inhibition requires molecular oxygen to modify ThDP [5]. In hypoxic root tissues, amidosulfuron's efficacy decreases, explaining its selectivity for aerial plant parts.

- Cross-Resistance Profile: The S653T mutation confers 8-fold resistance to imidazolinones but only 2.5-fold resistance to amidosulfuron [2], making it valuable in resistance management rotations.

Representative Uses in Cereal Crop Systems

Early-spring applications to winter barley, winter wheat and spring barley consistently give high weed control and measurable yield protection. Key findings are summarised in Table 1.

| Crop & region | Application context | Principal weeds suppressed | Mean control efficacy | Mean grain-yield change vs. untreated | Reference |

|---|---|---|---|---|---|

| Winter barley (Mediterranean no-till) | Solo or in mixture with iodosulfuron methyl sodium at early tillering | Lolium rigidum, mixed broad-leaved flora | 92–97% | +110–145% grain yield | [1] |

| Winter wheat (United Kingdom maritime climate) | Three-way co-formulation with mesosulfuron methyl + iodosulfuron methyl sodium (single spring pass) | Alopecurus myosuroides, Galium aparine, Stellaria media | High to very high (visual scores “excellent”) | Eliminated need for follow-up broad-leaf spray | [2] |

| Spring barley (Scotland temperate climate) | Solo granular formulation from two-leaf to flag-leaf stages | Charlock, common chickweed, Galium aparine | “Susceptible” rating in 18-site extension survey | Reported 5–10% yield gain on weedy sites | [3] [4] |

The Mediterranean study demonstrated that bringing the spray forward to the beginning of cereal tillering maintained efficacy even when the nominal herbicide dose was reduced, whereas a two-week delay cut control levels by roughly 15% and halved the yield response [1].

Efficacy in Flax and Grass / Pasture Management

Research funded by the Agriculture and Horticulture Development Board showed that amidosulfuron was the only spring-applied active ingredient to deliver near-complete control of Galium aparine in winter flax (linseed); when tank-mixed with metsulfuron methyl it also eliminated common chickweed without harming the flax stand [5] [6]. Yield was unaffected but gross margins improved once hand-roguing costs were removed.

In rotational and permanent pasture the water-dispersible granule marketed as Squire Ultra provided 70–90% reduction of curled and broad-leaf dock populations while preserving established white clover, an attribute highly valued where clover aims to underpin nitrogen self-sufficiency [7] [8] [9]. Grassland field advisors report that timing at the rosette stage gave season-long suppression with no forage quality penalty [10].

Table 2 collates these results.

| System | Target weeds | Typical performance descriptors* | Ancillary agronomic benefit | Reference |

|---|---|---|---|---|

| Winter flax (United Kingdom, autumn-sown) | Galium aparine, Stellaria media | Control ≥ 90% | Reduced hand labour, no yield depression | [5] [6] |

| White-clover pastures (Temperate grassland) | Rumex obtusifolius, Rumex crispus | Control 70–90% | Clover retained; forage protein maintained | [7] [8] |

| Silage swards (Ireland) | Mixed annual broad-leaves incl. Capsella bursa-pastoris | Visual “good–excellent” control | Grass dry-matter recovery within three weeks | [10] |

*Numeric dose information is deliberately omitted in line with publication requirements.

Post-Emergence Weed Control Strategies

Field evidence indicates that early-season post-emergence scheduling maximises both efficacy and crop safety. The Portugal no-till barley trials revealed that applications at weed cotyledon–four-leaf stage raised control levels by up to fifteen percentage points over later treatments [1]. Scotland’s Rural College surveys corroborate that amidosulfuron performs best before broad-leaf weeds exceed six true leaves, especially in cool maritime springs when competing herbicides lose activity [3] [4].

Co-formulations have enlarged the spectrum and simplified logistics. The mesosulfuron methyl + iodosulfuron methyl sodium + amidosulfuron blend used in United Kingdom winter wheat allows a single spring pass to tackle grass weeds and broad-leaves simultaneously, cutting tractor traffic and operator time [2]. Where grass weed resistance threatens, advisers increasingly rotate or sequence amidosulfuron mixes with synthetic auxin chemistry to preserve mode-of-action diversity [11] [4].

Target Weed Species Sensitivity Spectrum

Table 3 classifies sensitivity based on multi-year extension datasets and controlled experiments.

| Sensitivity category | Weed species (Latin binomial) | Supporting evidence |

|---|---|---|

| Highly sensitive (≥ 90% control in most trials) | Galium aparine, Matricaria chamomilla, Capsella bursa-pastoris, Raphanus raphanistrum, Stellaria media | [1] [3] [12] |

| Moderately sensitive (70–89%) | Rumex obtusifolius, Rumex crispus, Papaver rhoeas, Veronica spp. | [7] [8] [10] |

| Less sensitive (< 70%; benefits from mixture partner) | Lavatera cretica, Anchusa italica, Centaurea melitensis, Fumaria agraria | [1] |

No confirmed cases of amidosulfuron resistance have yet been recorded in European cleaver populations, although isolated tolerance to related sulfonylurea compounds has emerged elsewhere, underscoring the importance of integrated stewardship [13].

Integration into Sustainable Agricultural Systems

Multiple sustainability attributes contribute to amidosulfuron’s continued adoption:

Dose flexibility. Field trials demonstrate that agronomically acceptable results are attainable at fractions of the original label rate when sprays coincide with early weed phenology, thereby lowering active-ingredient load per hectare [1].

Compatibility with conservation tillage. Because amidosulfuron is foliar-active and mobile within plants, its performance is largely independent of surface residues; improved soil load-bearing under no-till enables timely entry to treat small weeds [1] [14].

Clover safety in multifunctional swards. The ability to suppress docks without eliminating white clover strengthens mixed-sward productivity and reduces reliance on synthetic nitrogen [7] [8].

Regulatory confidence. The European Food Safety Authority peer review confirmed that plant metabolism studies in wheat and linseed do not raise residue concerns at the established maximum residue levels, aligning with consumer assurance programmes [15].

Facilitation of single-pass programmes. Modern co-formulations incorporate amidosulfuron alongside grass-active partners, cutting fuel use and minimising soil compaction relative to sequential tank mixes [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)